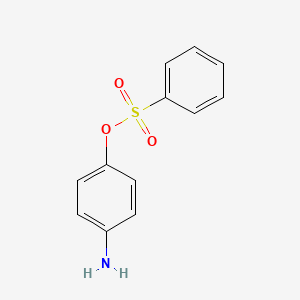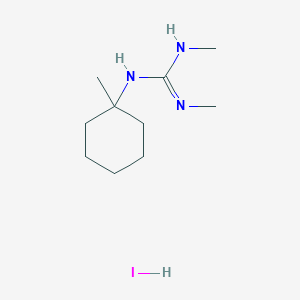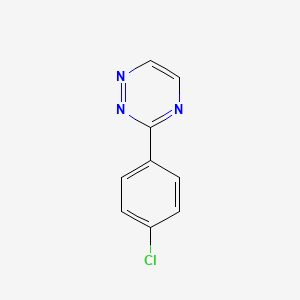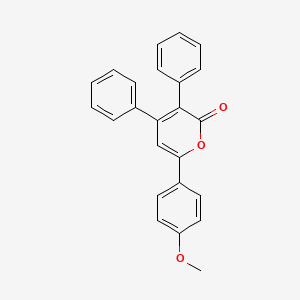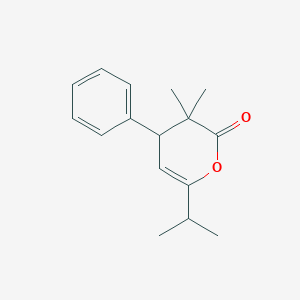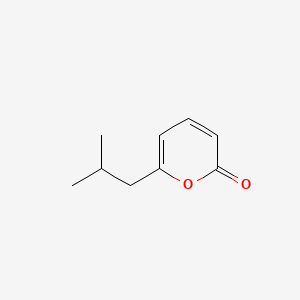
2H-Pyran-2-one, 6-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-one, 6-(2-methylpropyl)-: is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and a carbonyl group This compound is a derivative of 2H-pyran-2-one, where the 6-position is substituted with a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One common method to synthesize 2H-pyran-2-one derivatives involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine or pyridine.
Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors undergo intramolecular cyclization to form the pyranone ring. For example, the reaction of 3-oxo esters with aldehydes under acidic or basic conditions can lead to the formation of pyran-2-one derivatives.
Industrial Production Methods: Industrial production of 2H-pyran-2-one derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2H-Pyran-2-one derivatives can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group in the pyranone ring to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the ring are replaced by other functional groups. Halogenation using chlorine or bromine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2H-Pyran-2-one derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: In biological research, these compounds are studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used as probes to study enzyme mechanisms and interactions.
Medicine: Some derivatives of 2H-pyran-2-one have shown promise as therapeutic agents. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 2H-pyran-2-one derivatives are used in the production of fragrances, flavors, and agrochemicals. Their unique chemical properties make them valuable in the formulation of various products.
Wirkmechanismus
The mechanism of action of 2H-pyran-2-one derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways. For example, some derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom. It is used as a protecting group in organic synthesis.
4H-Pyran-4-one: Another isomer of pyranone with the carbonyl group at the 4-position.
2H-Chromene: A fused ring system containing a benzene ring and a pyran ring.
Uniqueness: 2H-Pyran-2-one, 6-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57058-18-1 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
6-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
ROBFQISDEMTEAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



